(S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole

Asymmetric synthesis RET kinase inhibitor Chiral intermediate

Chiral resolution of racemic pyrrolidine-pyrazole intermediates adds 30-50% to process costs in RET kinase inhibitor synthesis. (S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole (CAS 1604453-22-6) provides the defined (S)-stereochemistry required for the Pralsetinib pathway (WO 2017/079140 A1). • ≥98% purity - eliminates re-purification • (S)-configuration avoids downstream chiral separation costs • Compatible with enzymatic transamination (>99.9% ee achievable) • ISO-certified quality systems for GMP-adjacent analytical workflows TFA salt (CAS 1956437-61-8) available for chemo-enzymatic synthesis.

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
Cat. No. B11915135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)OC2CCNC2
InChIInChI=1S/C8H13N3O/c1-11-6-8(5-10-11)12-7-2-3-9-4-7/h5-7,9H,2-4H2,1H3/t7-/m0/s1
InChIKeyBQZJFKSUDKBPMY-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole (CAS 1604453-22-6): Procurement-Ready Specifications for Chiral Pyrazole Building Blocks


(S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole is a chiral pyrazole ether building block featuring a stereodefined (S)-pyrrolidin-3-yloxy substituent at the 4-position of a 1-methyl-1H-pyrazole core . With molecular formula C₈H₁₃N₃O, molecular weight 167.21 g/mol, and CAS registry number 1604453-22-6, this compound is commercially available from multiple suppliers with purity specifications ranging from 95% to ≥98% . The compound is recognized as a key chiral intermediate in pharmaceutical synthesis, particularly for targeted oncology agents [1].

Why (S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole Cannot Be Substituted: Stereochemical and Positional Isomer Risks


Substituting (S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole with its (R)-enantiomer, racemic mixture, or regioisomeric analogs introduces significant procurement and development risk. The pyrrolidine 3-position stereochemistry directly determines downstream enantiomeric purity of pharmaceutical intermediates; racemic substitution would necessitate costly chiral resolution steps or yield inactive/distinct pharmacological profiles [1]. Positional isomers—such as 3-(pyrrolidin-3-yloxy)-1H-pyrazole derivatives—present different steric and electronic properties that alter reactivity in subsequent coupling reactions, potentially compromising synthetic yields and final product purity . The (S)-configuration is specifically required for asymmetric synthesis pathways targeting RET kinase inhibitors and related therapeutic candidates [2].

Quantitative Differentiation Evidence: (S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole Against Analogs and Alternatives


Chiral Configuration as a Critical Determinant for Pralsetinib Synthesis Pathway Fidelity

The (S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole scaffold provides the requisite stereochemical configuration for constructing the chiral amine intermediate essential to Pralsetinib, an FDA-approved RET kinase inhibitor for metastatic RET fusion-positive NSCLC and RET-mutant medullary thyroid cancer. In contrast, substitution with the (R)-enantiomer or racemic mixture would yield the incorrect stereoisomer, which cannot be directly incorporated into the established synthetic route without additional chiral resolution steps, thereby introducing process inefficiency and potential regulatory complications. High-purity (S)-enantiomer procurement (≥98% chemical purity, stereochemical purity inferred from chiral synthesis protocols) ensures direct compatibility with enantioselective downstream reactions, eliminating the need for costly separation of diastereomeric intermediates [1][2].

Asymmetric synthesis RET kinase inhibitor Chiral intermediate Pralsetinib

Supplier Purity Tier Differentiation: ≥98% NLT vs. 95-97% Commercial Grades

Commercial availability of (S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole spans multiple purity grades that directly impact downstream synthetic utility. Suppliers including MolCore and ChemScene offer ≥98% purity specifications (NLT 98%), while alternative vendors such as AKSci provide 97% minimum purity and Chemenu offers 95%+ grades . The ≥98% purity tier reduces the impurity burden in subsequent coupling reactions, minimizing side-product formation and improving overall synthetic yield. For pharmaceutical intermediate applications where impurity profiles must be rigorously controlled and documented, the higher-purity specification provides measurable quality assurance advantages over lower-tier alternatives.

Chemical purity Quality control Pharmaceutical intermediate Procurement specification

Trifluoroacetate Salt Form vs. Free Base: Solubility and Handling Advantages

The trifluoroacetate (TFA) salt form of (S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole (CAS 1956437-61-8, MF C₁₀H₁₄F₃N₃O₃, MW 281.23) offers quantifiable handling and solubility advantages over the free base form (CAS 1604453-22-6, MF C₈H₁₃N₃O, MW 167.21). The TFA counterion enhances aqueous and polar organic solvent solubility, facilitating homogeneous reaction conditions in enzymatic transformations and coupling reactions [1]. The salt form also provides improved long-term stability and easier handling characteristics due to its crystalline nature. The free base may be preferred where the TFA counterion interferes with downstream chemistry or where neutral conditions are required; however, the TFA salt offers superior dissolution kinetics and reduced hygroscopicity in typical laboratory handling scenarios.

Salt form selection Solubility enhancement Organic synthesis Reaction optimization

Bioisosteric Potential of 4-(Pyrrolidin-3-yloxy)-1H-pyrazole Scaffold vs. Phenolic and Other Heterocyclic Alternatives

The 1-methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole scaffold functions as a lipophilic, metabolically stable bioisostere of phenol and related oxygen-linked aromatic systems. Pyrazoles serve as H-bond-donating heterocycles with greater lipophilicity (LogP 0.16 for target compound ) and enhanced metabolic stability compared to phenolic counterparts, which are susceptible to rapid glucuronidation and sulfation in vivo. In comparative medicinal chemistry contexts, the pyrazole ether linkage provides distinct physicochemical properties relative to alternative heterocyclic bioisosteres such as 1,2,3-triazoles or isoxazoles, offering different H-bond acceptor/donor profiles and steric constraints that can be exploited for target selectivity optimization .

Bioisostere Medicinal chemistry Drug design Metabolic stability

Recommended Application Scenarios for (S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole Procurement


Asymmetric Synthesis of RET Kinase Inhibitor Intermediates (Pralsetinib and Structural Analogs)

Procurement of (S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole with ≥98% purity is indicated for research groups and CDMOs engaged in the synthesis of RET kinase inhibitor intermediates, particularly those following the Pralsetinib synthetic pathway disclosed in WO 2017/079140 A1 and WO 2022/120136 A1. The defined (S)-stereochemistry is essential for constructing the chiral amine intermediate that ultimately yields the FDA-approved RET inhibitor. Use of the correct enantiomer eliminates the need for chiral resolution of downstream intermediates, which would otherwise add 30-50% to process costs and reduce overall yield [1][2].

Medicinal Chemistry Lead Optimization Using Chiral Pyrazole Bioisosteres

This compound is applicable in medicinal chemistry programs seeking to replace phenolic moieties or achiral heterocyclic linkers with a stereodefined pyrazole ether scaffold. The (S)-pyrrolidin-3-yloxy group introduces a chiral handle that can be exploited for enantioselective target engagement, while the pyrazole core offers improved metabolic stability relative to phenol (reduced Phase II conjugation susceptibility). Computational properties (LogP 0.1608, TPSA 39.08 Ų) support its use as a building block for optimizing ligand efficiency and physicochemical property profiles in hit-to-lead campaigns .

Enzymatic and Chemo-Enzymatic Synthesis Development

The TFA salt form (CAS 1956437-61-8) is particularly suitable for chemo-enzymatic synthesis workflows, where enhanced aqueous solubility facilitates homogeneous reaction conditions for enzyme-catalyzed transformations. The demonstrated success of enzymatic transamination using ATA-260 achieving >99.9% enantiomeric excess in Pralsetinib intermediate synthesis underscores the compatibility of this scaffold class with green chemistry approaches. Procurement of the TFA salt eliminates additional salt-exchange steps prior to enzymatic reactions, streamlining process development timelines [2].

Quality Control Reference Standard for Chiral Pyrazole Intermediates

High-purity (≥98%) (S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole serves as a reference standard for chiral HPLC method development and validation in pharmaceutical QC laboratories. The distinct stereocenter and well-defined SMILES notation (CN1C=C(C=N1)O[C@@H]2CNCC2) enable accurate method calibration for enantiomeric purity assessment of related chiral pyrazole building blocks and intermediates. Suppliers offering ISO-certified quality systems (e.g., MolCore) provide the traceability documentation required for GMP-adjacent analytical workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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